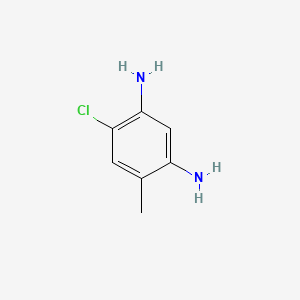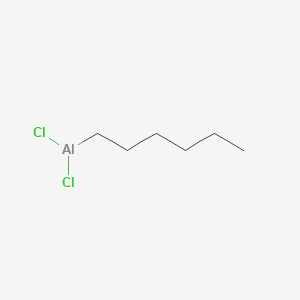
Dichlorohexylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorohexylaluminum is an organoaluminum compound with the molecular formula C₆H₁₁AlCl₂ It is a derivative of aluminum where two chlorine atoms and one hexyl group are bonded to the aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorohexylaluminum can be synthesized through the reaction of hexylmagnesium chloride with aluminum trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C6H13MgCl→C6H13AlCl2+MgCl2
Industrial Production Methods
In industrial settings, dichlorohexylaluminum is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality.
Chemical Reactions Analysis
Types of Reactions
Dichlorohexylaluminum undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and hexyl chloride.
Reduction: Can be reduced to form hexylaluminum compounds.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Aluminum oxide and hexyl chloride.
Reduction: Hexylaluminum compounds.
Substitution: Various organoaluminum compounds depending on the nucleophile used.
Scientific Research Applications
Dichlorohexylaluminum has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichlorohexylaluminum involves its ability to form strong bonds with various substrates. The aluminum center acts as a Lewis acid, accepting electron pairs from nucleophiles. This reactivity allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Dichloromethylaluminum
- Dichloroethylaluminum
- Dichloropropylaluminum
Uniqueness
Dichlorohexylaluminum is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
13487-95-1 |
|---|---|
Molecular Formula |
C6H13AlCl2 |
Molecular Weight |
183.05 g/mol |
IUPAC Name |
dichloro(hexyl)alumane |
InChI |
InChI=1S/C6H13.Al.2ClH/c1-3-5-6-4-2;;;/h1,3-6H2,2H3;;2*1H/q;+2;;/p-2 |
InChI Key |
VMLUVDHAXSZZSR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC[Al](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


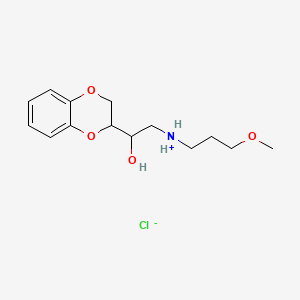

![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)
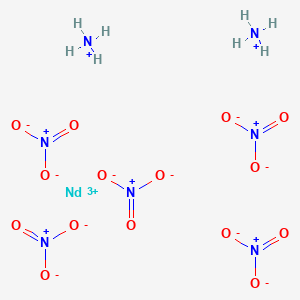
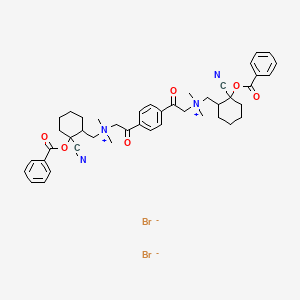
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
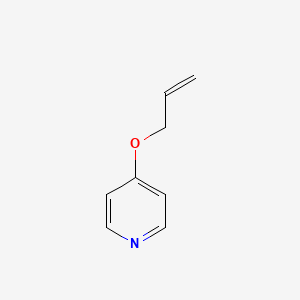


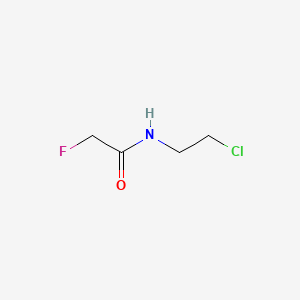
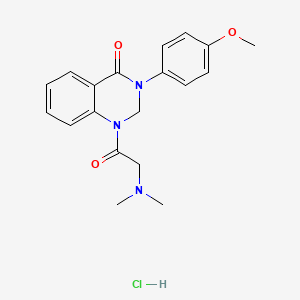
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

